

An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-ol

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Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethylpropan-1-ol

Cat. No.: B1267064

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-2,2-dimethylpropan-1-ol** (CAS Number: 57021-67-7), a unique neopentyl glycol derivative. While not as extensively documented as some related methoxy alcohols, this compound presents potential as a building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, explores plausible synthetic routes based on established organic chemistry principles, discusses potential applications, and outlines safety considerations. The guide is intended to be a foundational resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation into the utility of this compound.

Introduction and Chemical Identity

3-Methoxy-2,2-dimethylpropan-1-ol is a structural derivative of neopentyl alcohol, characterized by the presence of a methoxy group on the C3 carbon. Its chemical structure, featuring a quaternary carbon center, imparts specific steric and electronic properties that can be advantageous in the design of novel molecules. The Chemical Abstracts Service (CAS) number for this compound is 57021-67-7.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol** is presented below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely published.

Table 1: Physicochemical Properties of **3-Methoxy-2,2-dimethylpropan-1-ol**

Property	Value	Source(s)
CAS Number	57021-67-7	[1]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[1]
IUPAC Name	3-methoxy-2,2-dimethylpropan-1-ol	
Canonical SMILES	CC(C)(CO)COC	[1]
InChIKey	BEQOBRGLAAGQDU-UHFFFAOYSA-N	
Predicted XLogP3	0.6	
Predicted Hydrogen Bond Donor Count	1	
Predicted Hydrogen Bond Acceptor Count	2	
Predicted Rotatable Bond Count	3	
Flash Point	51.6°C	[2]

Spectroscopic Profile:

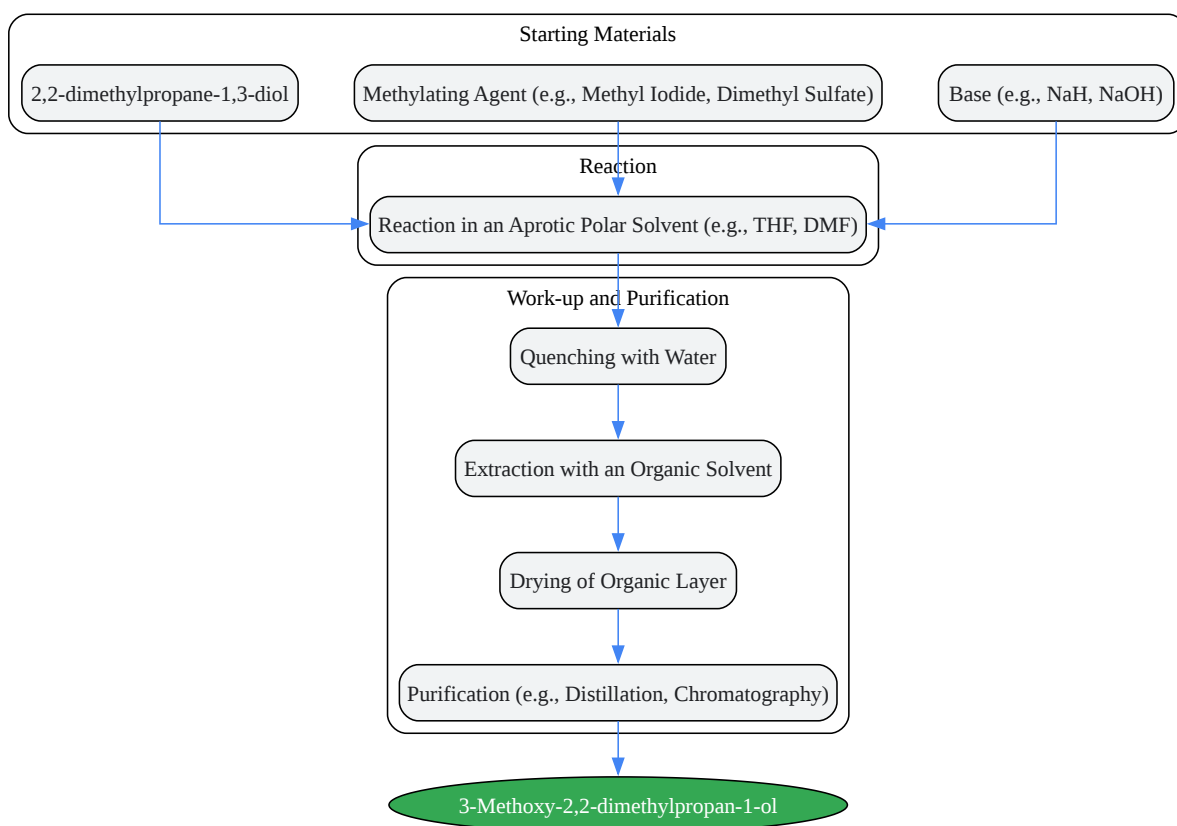
Detailed experimental spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol** is not readily available in peer-reviewed literature. However, predicted data and the analysis of

related compounds can provide valuable insights for characterization.

- **^1H NMR Spectroscopy (Predicted):** The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the methylene protons adjacent to the hydroxyl and methoxy groups, the methoxy protons, and the hydroxyl proton.
- **^{13}C NMR Spectroscopy (Predicted):** The carbon NMR spectrum would be expected to display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbons, and the methoxy carbon. The chemical shift of the methoxy group in ^{13}C NMR can be indicative of its substitution pattern.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad O-H stretching band for the alcohol functional group, typically in the range of $3200\text{--}3600\text{ cm}^{-1}$. C-H stretching vibrations for the alkyl groups would appear around $2850\text{--}3000\text{ cm}^{-1}$, and C-O stretching bands for the alcohol and ether linkages would be observed in the $1000\text{--}1300\text{ cm}^{-1}$ region. Methoxy compounds often exhibit a weak band in the $2860\text{--}2800\text{ cm}^{-1}$ region, which is diagnostic for the methoxyl group.^[3]
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. In the context of related compounds, GC-MS is a powerful technique for the identification and quantification of methoxy alcohols.

Synthesis and Manufacturing

A specific, validated, and published synthesis protocol for **3-Methoxy-2,2-dimethylpropan-1-ol** is not readily available. However, a plausible synthetic route can be conceptualized based on established Williamson ether synthesis.



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Caption: Plausible synthetic workflow for **3-Methoxy-2,2-dimethylpropan-1-ol**.

Experimental Protocol (Hypothetical):

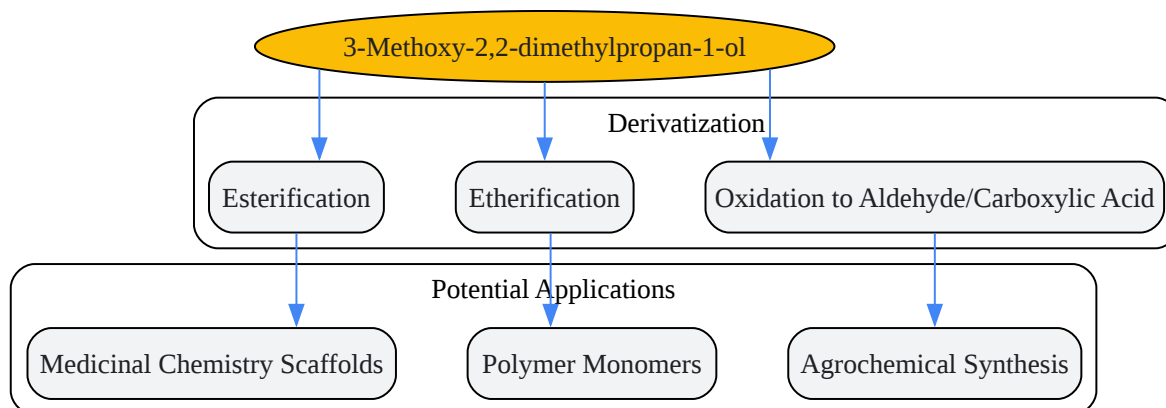
- **Deprotonation:** To a stirred solution of 2,2-dimethylpropane-1,3-diol in a suitable anhydrous aprotic solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.
- **Methylation:** The reaction mixture is cooled back to 0 °C, and a methylating agent (e.g., methyl iodide) is added dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure **3-Methoxy-2,2-dimethylpropan-1-ol**.

Applications in Research and Drug Development

While specific applications of **3-Methoxy-2,2-dimethylpropan-1-ol** are not widely reported, its structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

Potential Roles:

- **Scaffold for Novel Molecules:** The neopentyl core provides steric bulk, which can be exploited to probe binding pockets of biological targets.
- **Introduction of a Methoxy Group:** The methoxy group can act as a hydrogen bond acceptor and can influence the conformation and metabolic stability of a molecule.
- **Pro-drug Strategies:** The primary alcohol functionality can be derivatized to create esters or other labile groups for pro-drug applications.



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